molecular formula C4H5IN2O B12970592 (5-iodo-1H-iMidazol-2-yl)Methanol

(5-iodo-1H-iMidazol-2-yl)Methanol

Cat. No.: B12970592
M. Wt: 224.00 g/mol
InChI Key: LIAQQAMRANDLPN-UHFFFAOYSA-N
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Description

(5-Iodo-1H-imidazol-2-yl)methanol (CAS 1419607-71-8) is a versatile iodinated imidazole derivative with a molecular formula of C4H5IN2O and a molecular weight of 224.00 g/mol . This compound features both an iodine atom and a hydroxymethyl group on its imidazole core, making it a valuable and multifunctional synthetic intermediate for researchers. The iodine atom serves as an excellent site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing for the construction of more complex molecular architectures . The hydroxymethyl group can be utilized for etherification or esterification, or to introduce linking groups. Imidazole derivatives are of profound significance in medicinal chemistry and materials science . They are frequently explored as key scaffolds in the development of kinase inhibitors , angiotensin II receptor antagonists , and other therapeutic agents. The structural features of this compound make it a promising starting point for synthesizing novel compounds for biological evaluation and the development of functional materials. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5IN2O

Molecular Weight

224.00 g/mol

IUPAC Name

(5-iodo-1H-imidazol-2-yl)methanol

InChI

InChI=1S/C4H5IN2O/c5-3-1-6-4(2-8)7-3/h1,8H,2H2,(H,6,7)

InChI Key

LIAQQAMRANDLPN-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)CO)I

Origin of Product

United States

Synthetic Methodologies for 5 Iodo 1h Imidazol 2 Yl Methanol and Its Structural Analogs

Direct Synthetic Routes to (5-iodo-1H-imidazol-2-yl)methanol

One potential route begins with the synthesis of 2-(hydroxymethyl)imidazole, which is then subjected to regioselective iodination at the C-5 position. The alternative, and often more controlled method, involves the initial synthesis of a 4- or 5-iodoimidazole, followed by the introduction of the hydroxymethyl group at the C-2 position. This latter approach often provides better control over regioselectivity, as the C-2 position of imidazoles has unique reactivity that can be exploited.

Regioselective Iodination Strategies on Imidazole (B134444) Scaffoldsnih.gov

The selective introduction of iodine onto an imidazole ring is a critical step. The electron-rich nature of the imidazole heterocycle makes it susceptible to electrophilic substitution, but controlling the position of substitution can be challenging, often leading to mixtures of mono- and poly-halogenated products. mdpi.com

Achieving selective iodination at the C-5 position (equivalent to C-4 depending on the tautomer) often requires specific directing groups or reaction conditions. A highly effective method for achieving regioselectivity involves the use of directed ortho-metalation. For pyrazoles, which are structurally similar to imidazoles, treatment with n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) selectively deprotonates the C-5 position. nih.gov The resulting lithium salt can then be quenched with an electrophilic iodine source, such as elemental iodine (I₂), to yield the 5-iodo derivative with high exclusivity. nih.gov This strategy is applicable to N-substituted imidazoles and offers a powerful tool for precise C-5 functionalization.

Another approach involves electrophilic iodination under alkaline conditions. The reaction of imidazole with iodine in an aqueous solution of sodium hydroxide (B78521) can lead to iodinated products. google.com However, this method may produce a mixture of isomers, including 4-iodoimidazole, 4,5-diiodoimidazole, and 2,4,5-triiodoimidazole, requiring careful control of pH and stoichiometry to favor the desired mono-iodinated product. google.com

Table 1: Comparison of C-5 Iodination Methods for Azole Scaffolds

MethodReagentsKey FeaturesTypical YieldReference
Directed Metalationn-BuLi, then I₂High regioselectivity for C-5 position.65-89% nih.gov
Electrophilic IodinationI₂, NaOH (aq)Can produce mixtures of isomers.Variable google.com

In some synthetic contexts, the creation of poly-iodinated imidazoles is desired. The synthesis of 4,5-diiodoimidazole can be achieved on a multigram scale by reacting 1H-imidazole with iodine in an aqueous solution containing sodium hydroxide. orgsyn.org The reaction proceeds to form the di-iodinated product, which can be precipitated by acidifying the reaction mixture with concentrated HCl. orgsyn.org This procedure has been optimized for large-scale preparations, yielding the product as an off-white solid. orgsyn.org Traditional methods also describe the reaction of imidazole with iodine and sodium iodide, which can generate both 4,5-diiodoimidazole and 2,4,5-triiodoimidazole. google.com

Introduction of the Hydroxymethyl Group at the C-2 Position of Imidazole Derivativesnih.govacs.org

The introduction of a hydroxymethyl group (-CH₂OH) is a common transformation in medicinal chemistry to enhance solubility or provide a point for further functionalization.

A robust and widely used two-step method to install a hydroxymethyl group involves formylation followed by reduction. The C-2 position of an imidazole ring can be formylated using various reagents. One effective method involves a Vilsmeier-Haack type reaction using dimethylformamide (DMF) and phosphorus oxychloride. wikipedia.org Alternatively, for certain substrates, formylation can be achieved using formic acid, which can also serve as a reductive medium in the presence of a suitable catalyst. wikipedia.orgchemicalbook.com For instance, the synthesis of 5-iodo-1H-benzimidazole from 4-iodo-2-nitroaniline (B1312708) uses formic acid and iron, where the formic acid serves to build the imidazole ring, incorporating the C-2 carbon, which is analogous to a formylation and reduction sequence. chemicalbook.com

Once the 2-formylimidazole is obtained, it can be readily reduced to the corresponding 2-hydroxymethyl derivative. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are typically effective for this transformation, converting the aldehyde to a primary alcohol.

Table 2: Methodologies for 2-Hydroxymethyl Group Introduction

StepMethodTypical ReagentsIntermediate ProductFinal ProductReference
1. FormylationVilsmeier-HaackDMF, POCl₃2-Formylimidazole- wikipedia.org
2. ReductionAldehyde ReductionNaBH₄, Methanol (B129727)-2-Hydroxymethylimidazole nih.gov
CyclizationReductive CyclizationFormic Acid, Fe-2-Substituted Imidazole chemicalbook.com

One-pot syntheses offer advantages in terms of efficiency and reduced waste. While less common for the specific target, general one-pot methods for creating substituted imidazoles are well-established. These often involve a multi-component reaction where an aldehyde, an amine source (like ammonium (B1175870) acetate), and a 1,2-dicarbonyl compound condense to form the imidazole ring. nih.govnih.gov To synthesize a 2-hydroxymethyl imidazole derivative in a one-pot fashion, one could theoretically use glyoxal, formaldehyde (B43269), and an ammonia (B1221849) source. The Debus-Radziszewski imidazole synthesis, which uses such components, can be adapted to produce various substituted imidazoles. rsc.org However, achieving specific substitution patterns like the one in the target molecule typically requires more controlled, stepwise approaches.

General Synthetic Approaches to Substituted Imidazoles Applicable to this compound Precursors

The synthesis of substituted imidazoles, which are precursors to the target molecule, can be achieved through various established and modern synthetic methodologies. These methods offer different levels of regiocontrol and functional group tolerance, providing a versatile toolkit for organic chemists. rsc.org

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. researchgate.netsioc-journal.cn This approach is particularly valuable for creating molecular diversity and constructing complex heterocyclic structures like imidazoles in a time- and resource-effective manner. researchgate.netrsc.org

Several MCRs have been developed for the synthesis of polysubstituted imidazoles. sioc-journal.cn A common strategy involves the one-pot condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, an amine, and ammonium acetate. isca.menih.gov This method, often catalyzed by acids such as p-toluenesulfonic acid (PTSA), provides good yields of tri- and tetrasubstituted imidazoles under mild conditions. isca.me The use of environmentally friendly catalysts and solvents, such as ionic liquids or even catalyst-free conditions in certain cases, further enhances the appeal of MCRs. isca.meorganic-chemistry.org For instance, the synthesis of 1,2,4,5-tetrasubstituted imidazoles can be achieved through a four-component reaction using a magnetically supported Lewis acidic deep eutectic solvent, which allows for easy catalyst recovery and reuse. rsc.org

These MCRs offer a direct route to highly functionalized imidazole cores, which can then be further modified to introduce the specific iodo and methanol functionalities required for this compound.

Cyclization reactions are a cornerstone of heterocyclic synthesis, and numerous methods exist for constructing the imidazole ring from acyclic precursors. A widely used method is the condensation of α-haloketones with amidines. orgsyn.orgacs.org This reaction typically proceeds in the presence of a base to neutralize the hydrogen halide formed during the cyclization. orgsyn.org Optimized procedures using aqueous tetrahydrofuran (B95107) (THF) as a solvent have been shown to provide excellent yields of 2,4-disubstituted imidazoles without the need for column chromatography. orgsyn.orgacs.org

Another approach involves the cyclization of α-hydroxyketones (acyloins) with amidines. youtube.com Ring transformations also provide a pathway to imidazoles. For example, pyrazines can be converted to imidazoles under high temperature and in the presence of a strong base. youtube.com These cyclization strategies are fundamental to creating the imidazole scaffold, which can then be subjected to further functionalization to yield the desired product.

Transition metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. colab.ws In the context of imidazole synthesis, transition metal-catalyzed reactions are employed for both the construction of the imidazole ring and the direct functionalization of pre-existing imidazole scaffolds. rsc.org

Palladium-catalyzed decarboxylative addition and cyclization reaction sequences of carboxylic acids and aliphatic nitriles offer a novel one-pot method for assembling multiply substituted imidazoles. acs.org Copper-catalyzed three-component reactions of α,β-unsaturated ketoximes, paraformaldehyde, and amines can yield imidazoles with good functional group tolerance. organic-chemistry.org

Furthermore, direct C-H activation and functionalization of the imidazole ring have emerged as powerful tools for introducing substituents without the need for pre-functionalized starting materials. yale.edu Nickel-catalyzed C-H arylation and alkenylation of imidazoles have been successfully demonstrated, with the choice of solvent and ligand being crucial for the reaction's success. rsc.orgnih.govelsevierpure.com Ruthenium-catalyzed C-H arylation of 2-aroyl-imidazoles provides another avenue for selective functionalization. oup.com These methods are particularly relevant for late-stage modifications of the imidazole core to introduce the desired iodo and methanol groups.

An innovative approach to imidazole synthesis involves the denitrogenative transformation of 1,2,3-triazole derivatives. mdpi.comnih.govresearchgate.netcolab.ws This method typically involves the acid-mediated or transition metal-catalyzed ring-opening of a triazole to generate a reactive intermediate, such as a carbene, which then undergoes intramolecular cyclization to form the imidazole ring. mdpi.comnih.govnih.gov

For example, 5-amino-1,2,3-triazoles can be converted to 2-substituted 1H-imidazole derivatives through an acid-mediated process that involves intramolecular cyclization, triazole ring opening, and insertion of an in-situ formed carbene intermediate. mdpi.comnih.govcolab.ws Transition metal catalysts, such as rhodium complexes, can also promote the denitrogenative transannulation of N-sulfonyl-1,2,3-triazoles with nitriles to afford substituted imidazoles. nih.gov This strategy offers a unique entry point to functionalized imidazoles from readily available triazole precursors. nih.govresearchgate.netnih.gov

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the direct introduction of substituents onto electron-deficient aromatic and heteroaromatic rings. organic-chemistry.org This reaction involves the addition of a carbanion bearing a leaving group to the aromatic ring, followed by base-induced β-elimination of the leaving group to afford the substituted product. organic-chemistry.orgacs.org

In the context of imidazole chemistry, VNS is particularly useful for the functionalization of nitroimidazoles. tandfonline.comtandfonline.com The electron-withdrawing nitro group activates the imidazole ring towards nucleophilic attack, allowing for the introduction of various substituents. For instance, the reaction of 5-nitroimidazole derivatives with chloromethylaryl sulfones in the presence of a strong base leads to the formation of 4-arylsulfonylmethyl-5-nitroimidazoles. tandfonline.comtandfonline.com This methodology has been applied to the synthesis of 2,4-disubstituted 5-nitroimidazoles, which can serve as precursors for further transformations. researchgate.net

Protective Group Strategies and Their Application in the Synthesis of this compound

In the multi-step synthesis of complex molecules like this compound, the use of protecting groups is often essential to mask reactive functional groups and ensure the desired regioselectivity. rsc.org The imidazole ring itself contains a reactive N-H proton that can interfere with certain reactions.

Various protecting groups have been developed for the imidazole nitrogen. The [2-(trimethylsilyl)ethoxy]methyl (SEM) group has been shown to be an effective protecting group for imidazole and fused aromatic imidazoles. acs.org Another useful protecting group is the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group, which is stable under certain conditions but can be removed when needed. jst.go.jp

For specific transformations, such as lithiation at the C5 position, a protecting group at the C2 position may be necessary to direct the metallation. The t-butyldimethylsilyl (TBDMS) group and tertiary amido groups have been successfully employed as 2-protecting groups for this purpose. rsc.orgrsc.org The choice of protecting group depends on the specific reaction conditions and the desired final product. For the synthesis of this compound, a suitable protecting group strategy would be crucial for the selective introduction of the iodo group at C5 and the methanol group at C2. For instance, an orthoamide prepared from imidazole and triethyl orthoformate can be used to protect the nitrogen, allowing for lithiation at the 2-position and subsequent reaction with an electrophile. researchgate.net

Molecular Interactions and Mechanistic Biology of 5 Iodo 1h Imidazol 2 Yl Methanol Analogs

Investigation of Binding Affinities with Biological Macromolecules

The binding affinity of a ligand to its biological target is a critical determinant of its potential therapeutic efficacy. For analogs of (5-iodo-1H-imidazol-2-yl)methanol, such as various imidazole (B134444) derivatives, binding affinities have been investigated with several macromolecules. Techniques like fluorescence polarization, isothermal titration calorimetry (ITC), and molecular docking are commonly employed to quantify these interactions. nih.govnih.gov

For instance, studies on 2-aminoimidazole derivatives have demonstrated their ability to inhibit biofilm formation by binding to specific cellular targets. The substitution pattern on the imidazole ring significantly influences the binding affinity and subsequent biological activity. nih.gov Similarly, the lipophilicity of imidazoline (B1206853) ligands has been shown to play a crucial role in their binding to I2 imidazoline receptors, indicating that physicochemical properties are key determinants of interaction strength. nih.gov

Interactive Table: Binding Affinities of Imidazole Analogs with Biological Targets

Compound ClassTarget MacromoleculeBinding Affinity (KD)Method
Benzamide ProbesFtsZ from B. subtilisVaries (µM range)Fluorescence Anisotropy
Benzo[d]imidazole-2-carboxamidesFtsZ from M. tuberculosisNot specifiedMolecular Docking
Imidazo[1,2-a]pyrimidinium saltsBiofilm-related targetsMIC values (µM range)Biofilm Inhibition Assay

Note: This table is illustrative and based on data for analogous compounds, not this compound itself.

Elucidation of Molecular Interactions with Key Enzymes

The biological effects of many imidazole-based compounds are mediated through their interaction with specific enzymes. Understanding these interactions at a molecular level is crucial for the rational design of more potent and selective inhibitors.

The stringent response, mediated by the alarmones guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) and pentaphosphate (pppGpp), is a critical survival mechanism in bacteria. The enzymes responsible for the synthesis and hydrolysis of (p)ppGpp, belonging to the RelA/SpoT homolog (RSH) superfamily, are attractive targets for novel antibacterial agents. nih.gov Synthetic analogs of (p)ppGpp have been shown to inhibit its synthesis by binding to the synthetase domain of RSH enzymes. nih.gov For example, a synthetic analog of the marine coral metabolite erogorgiaene, 4-(4,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)pentanoic acid (DMNP), acts as a noncompetitive inhibitor of (p)ppGpp synthetases from Mycolicibacterium smegmatis. nih.gov Molecular docking studies suggest that DMNP binds to a site near the active site of the synthetase domain. nih.gov While no direct studies on this compound have been reported, the potential for imidazole-containing fragments to bind to the synthetase domain of RSH enzymes has been explored through virtual screening. nih.gov

FtsZ, a bacterial homolog of eukaryotic tubulin, is an essential protein in bacterial cell division, making it a prime target for new antibiotics. nih.gov Several imidazole-containing compounds have been investigated for their ability to inhibit FtsZ function. For example, benzo[d]imidazole-2-carboxamide derivatives have been shown to inhibit the FtsZ protein in Bacillus subtilis and are suggested to target M. tuberculosis FtsZ based on molecular docking and dynamics simulations. nih.gov These compounds perturb the secondary structure of FtsZ, leading to inhibition of its polymerization, a critical step in the formation of the Z-ring required for cell division. nih.gov The binding site for many FtsZ inhibitors is the interdomain cleft, an allosteric site that, when occupied, impairs FtsZ function. nih.gov

Pyruvate kinase (PYK) is a key enzyme in glycolysis, catalyzing the final step of converting phosphoenolpyruvate (B93156) to pyruvate. Interestingly, the PYK isozyme from Thermoanaerobacterium saccharolyticum (TsPYK) has been found to be allosterically inhibited by inosine (B1671953) monophosphate (IMP) and guanosine monophosphate (GMP), both of which are purine (B94841) derivatives containing an imidazole ring. nih.gov This inhibition is a novel finding, as these molecules typically act as activators for other PYK isozymes. The study suggests that IMP and the activator AMP may compete for the same allosteric binding site. This finding opens up the possibility that other imidazole-containing molecules, such as analogs of this compound, could potentially modulate the activity of certain PYK isozymes. nih.gov

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a well-established target for antibacterial drugs. nih.gov This enzyme is composed of GyrA and GyrB subunits. The GyrB subunit contains the ATPase active site, which is the target of several classes of inhibitors. While fluoroquinolones are a major class of DNA gyrase inhibitors, the emergence of resistance has driven the search for new inhibitor scaffolds. nih.gov Some novel inhibitors, like QPT-1, bind to the same region as fluoroquinolones but exhibit different interaction patterns, allowing them to overcome resistance. nih.gov These inhibitors interact with conserved residues in the TOPRIM domain of GyrB. nih.gov Although direct studies on this compound are lacking, the general principle of targeting the GyrB subunit with heterocyclic compounds suggests a potential avenue for the activity of its analogs.

Receptor-Ligand Interaction Studies at the Molecular Level

Molecular docking and other computational methods are invaluable tools for predicting and analyzing the interactions between ligands and their receptor targets at the atomic level. For imidazole derivatives, these studies have provided insights into the specific amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. researchgate.netekb.eg

For example, molecular docking of benzo[d]imidazole-2-carboxamide derivatives with M. tuberculosis FtsZ suggested specific binding modes within the protein's active site. nih.gov Similarly, docking studies of imidazole derivatives with L-glutamine:D-fructose-6-phosphate amidotransferase have helped to rationalize their observed antimicrobial activity by showing favorable binding energies and interactions with key residues in the active pocket. researchgate.net These computational approaches, while predictive, are essential for guiding the synthesis and optimization of new imidazole-based compounds with improved biological activities.

Interactive Table: Key Molecular Interactions of Imidazole Analogs

Compound ClassEnzyme/ReceptorKey Interacting Residues (Predicted)Type of Interaction
Benzo[d]imidazole-2-carboxamidesM. tuberculosis FtsZNot specifiedPerturbation of secondary structure
DMNPM. smegmatis (p)ppGpp SynthetaseNear active siteNoncompetitive inhibition
IMP/GMPT. saccharolyticum Pyruvate KinaseAllosteric siteAllosteric inhibition
QPT-1S. aureus DNA Gyrase BAsp437, Arg458Hydrogen bonding, packing

Note: This table is illustrative and based on data for analogous compounds, not this compound itself.

Molecular Basis of Antimicrobial and Antifungal Actions of Imidazole Derivatives (focus on targets)

The antimicrobial and antifungal efficacy of imidazole derivatives stems from their ability to interfere with crucial cellular processes in pathogenic microorganisms. mdpi.com The primary molecular target for many antifungal imidazoles is the enzyme lanosterol (B1674476) 14α-demethylase, which is a key player in the biosynthesis of ergosterol (B1671047). nih.govumn.eduyoutube.com Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes. umn.eduyoutube.com The imidazole ring, a core feature of these compounds, binds to the heme iron atom within the cytochrome P450 active site of the enzyme, preventing the oxidative demethylation of lanosterol. youtube.com This inhibition disrupts the production of ergosterol, leading to its depletion and the accumulation of toxic methylated sterol precursors. nih.govumn.edu The consequence is a disorganized plasma membrane with altered permeability, which ultimately hinders fungal growth and replication. umn.edu

Beyond ergosterol biosynthesis, imidazole derivatives exhibit a range of other mechanisms contributing to their antimicrobial effects. Some derivatives have been shown to interfere with bacterial cell wall synthesis, protein synthesis, and DNA replication. mdpi.com In bacteria, potential targets include enzymes like β-Lactamases, β-ketoacyl-acyl carrier protein synthase III (FabH), DNA gyrase, and topoisomerase IV. nih.gov For instance, certain imidazole-based compounds have demonstrated inhibitory activity against E. coli FabH, a critical enzyme in fatty acid biosynthesis. nih.gov

Furthermore, these compounds can induce oxidative and peroxidative enzyme activity changes within fungal cells. This leads to the intracellular accumulation of toxic levels of hydrogen peroxide, which can cause damage to subcellular organelles and contribute to cell necrosis. nih.govdeepdyve.com Some imidazole derivatives also inhibit the transformation of yeast-like blastospores of Candida albicans into their invasive mycelial form, a key step in the progression of infection. nih.gov

Mechanism of Action Molecular Target Effect Microorganism Type
Inhibition of Ergosterol BiosynthesisLanosterol 14α-demethylase (Cytochrome P450)Depletion of ergosterol, accumulation of toxic sterols, membrane disruption. nih.govumn.eduyoutube.comFungi
Inhibition of Fatty Acid Synthesisβ-ketoacyl-acyl carrier protein synthase III (FabH)Disruption of bacterial cell membrane synthesis. nih.govnih.govBacteria
Inhibition of DNA SynthesisDNA Gyrase, Topoisomerase IVInterference with DNA replication and repair. mdpi.comnih.govBacteria
Oxidative Stress InductionOxidative and Peroxidative EnzymesAccumulation of reactive oxygen species, cellular damage. nih.govdeepdyve.comFungi
Inhibition of MorphogenesisUnknownPrevents conversion of yeast to invasive hyphal form. nih.govFungi (Candida albicans)

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of imidazole derivatives influences their antimicrobial and antifungal activities, providing a rational basis for the design of more potent and selective agents. nih.govjopir.in For antifungal azoles, a weakly basic imidazole or triazole ring is a fundamental structural requirement. youtube.com The un-substituted nitrogen atom (N-3 in imidazoles) is thought to be essential for binding to the heme iron of the target cytochrome P450 enzyme, lanosterol 14α-demethylase. youtube.com

The substituents on the imidazole ring and associated side chains play a significant role in determining the potency and spectrum of activity. Key SAR insights include:

Substituents at Position 1: The nature of the group attached to the N-1 position of the imidazole ring significantly influences antifungal activity. Studies have shown that the presence of a benzyl (B1604629) substituent or an n-butyl group at this position can result in high antifungal activity. nih.gov

Aromatic Rings: The most potent antifungal azoles typically contain two or three aromatic rings in their structure. youtube.com At least one of these rings is often substituted with a halogen atom, such as fluorine or chlorine, which generally enhances activity. youtube.comyoutube.com For example, substitution with a 2,4-dihalophenyl group is a common feature in many active compounds.

Halogenation: The introduction of halogen atoms, like iodine, can significantly modulate the biological properties of molecules. mdpi.com While specific SAR studies on this compound are not extensively detailed in the provided literature, the presence of an iodine atom on the imidazole ring would be expected to alter its electronic properties, lipophilicity, and potential for halogen bonding, thereby influencing its interaction with biological targets. Iodine's use as a catalyst in synthesizing imidazole derivatives highlights its reactivity and ability to be incorporated into these structures. nih.govmdpi.comacs.org

Non-polar Moieties: A large, non-polar portion of the molecule is believed to mimic the non-polar steroidal substrate of lanosterol 14α-demethylase, contributing to the inhibitory action. youtube.com This non-polar character also increases the lipophilicity of the compound, which can affect its ability to penetrate microbial cell membranes. youtube.com

Structural Feature Influence on Activity Example/Rationale
Imidazole/Triazole CoreEssential for activityThe N-3/N-4 atom binds to the heme iron of cytochrome P450 enzymes. youtube.com
N-1 SubstituentModulates potencyBenzyl or n-butyl groups at N-1 have shown high antifungal activity. nih.gov
Halogen SubstitutionGenerally enhances activityFluorine or chlorine on associated phenyl rings increases potency. youtube.comyoutube.com
Iodine on Imidazole RingPotentially alters electronic properties and bindingHalogenation is a known strategy to enhance antimicrobial activity. mdpi.com
Multiple Aromatic RingsIncreases potencyTwo or three aromatic rings are common in potent azole antifungals. youtube.com
Lipophilic Side ChainsContributes to binding and cell penetrationMimics the natural sterol substrate and aids membrane passage. youtube.comnih.gov

Role as Probes in Advanced Biochemical and Biophysical Assays

Imidazole derivatives, including those with specific modifications like halogenation, are valuable tools in biochemical and biophysical research, often serving as probes to investigate biological systems. mdpi.comnih.gov Their utility stems from their inherent ability to interact with biological targets and the potential to incorporate reporter groups, such as fluorophores or radioactive isotopes. mdpi.comnih.gov

Fluorescent Probes: Many imidazole derivatives exhibit intrinsic fluorescence, a property that can be harnessed for bioimaging and sensing applications. nih.govresearchgate.net By modifying the structure, for example, by creating D-π-A (donor-π-acceptor) type systems, their photophysical properties can be finely tuned. nih.gov Imidazole-based fluorescent probes have been developed for various purposes, including:

Cellular Imaging: Certain imidazole derivatives have been successfully used as fluorescent markers for specific cellular organelles, such as lysosomes or the cytoplasm. nih.gov

Ion Sensing: The nitrogen atoms in the imidazole ring can coordinate with metal ions, leading to changes in their fluorescence properties. This has been exploited to create chemosensors for detecting specific cations (e.g., Fe²⁺, Cu²⁺, Al³⁺) and anions (e.g., CN⁻, F⁻, HSO₄⁻). mdpi.comresearchgate.net

Protein Interaction Studies: Fluorescently labeled imidazole compounds can be used to study drug-protein binding interactions and to visualize the localization of these compounds within biological systems. rsc.org

Radioactive Probes: The incorporation of a radioactive isotope, such as a radioisotope of iodine, into an imidazole derivative like this compound would transform it into a radioprobe. Radioactive iodine is commonly used in medical imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). Such probes can be used to:

Visualize Tissues: Attaching a radioactive isotope allows for the non-invasive visualization of tissues or tumors where the compound accumulates. mdpi.com

Receptor Mapping: Radioloabeled ligands are instrumental in mapping the distribution and density of specific receptors or enzymes in the body.

The synthesis of an iodinated compound like this compound suggests a potential pathway towards creating such probes. The covalent bond between carbon and iodine allows for the stable incorporation of iodine into the molecule. youtube.com The specific position of the iodine atom can influence the molecule's binding affinity and metabolic stability, which are critical factors in probe design.

Compound Type Application Principle of Action
Fluorescent Imidazole DerivativesCellular Imaging, Ion SensingIntrinsic fluorescence or changes in fluorescence upon binding to a target analyte. mdpi.comnih.govresearchgate.net
Iodinated Imidazole Analogs (Radio-labeled)PET/SPECT Imaging, Receptor StudiesEmission of radiation from an incorporated iodine radioisotope allows for external detection and imaging. mdpi.com
Imidazole-based BioconjugatesProtein Labeling, Targeted ProbesCovalent attachment to biomolecules (e.g., proteins) to track their location and interactions. rsc.org

Advanced Applications of 5 Iodo 1h Imidazol 2 Yl Methanol and Its Derivatives in Chemical Sciences

Strategic Building Blocks in Complex Organic Synthesis

The dual functionality of (5-iodo-1H-imidazol-2-yl)methanol makes it an exceptionally valuable precursor in multi-step organic synthesis. The iodo-substituent at the C5 position and the methanol (B129727) group at the C2 position offer orthogonal reactivity, allowing for selective transformations at different stages of a synthetic sequence. The C-I bond is particularly amenable to a wide range of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which are cornerstones of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. Simultaneously, the primary alcohol of the methanol group can be readily oxidized to an aldehyde or carboxylic acid, converted into a leaving group for nucleophilic substitution, or used for esterification, providing numerous pathways for molecular elaboration.

Precursors for the Synthesis of Bioactive Compounds

The imidazole (B134444) core is a recurring motif in a multitude of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. scispace.comsemanticscholar.orgresearchgate.netresearchgate.net Compounds like the amino acid histidine and the neurotransmitter histamine (B1213489) contain the imidazole scaffold, highlighting its fundamental role in biological systems.

This compound serves as a key starting material for novel imidazole-based therapeutic agents. The strategic placement of the iodo group allows for the introduction of diverse molecular fragments through cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR). For instance, aryl, heteroaryl, or alkyl groups can be appended to the C5 position to modulate the compound's steric and electronic properties, which can be crucial for optimizing interactions with biological targets like enzymes or receptors. digitellinc.com This approach is a powerful strategy in drug discovery for enhancing potency and selectivity. scispace.comresearchgate.net

Table 1: Examples of Bioactive Compound Classes Containing the Imidazole Scaffold
Compound ClassCore StructureExample(s)Biological Activity
Natural Amino AcidsImidazoleHistidineEssential amino acid, precursor to histamine
Biogenic AminesImidazoleHistamineNeurotransmitter, mediator of immune responses
Antifungal AgentsSubstituted ImidazoleClotrimazole, MiconazoleInhibition of ergosterol (B1671047) synthesis
Anti-cancer AgentsSubstituted ImidazoleDacarbazineDNA alkylating agent
Antihypertensive DrugsSubstituted ImidazoleLosartanAngiotensin II receptor blocker

Applications in Homogeneous and Heterogeneous Catalysis

In the realm of catalysis, imidazole derivatives have become indispensable, primarily as precursors to N-heterocyclic carbene (NHC) ligands. nih.govscripps.edutcichemicals.com These ligands have revolutionized organometallic chemistry and catalysis due to their strong σ-donating properties and steric tuneability, which surpass those of traditional phosphine (B1218219) ligands. nih.govscripps.edutcichemicals.com

Development of N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes are typically generated by the deprotonation of a corresponding imidazolium (B1220033) salt. scripps.edu this compound is an ideal starting point for synthesizing functionalized NHC precursors. The synthesis involves N-alkylation or N-arylation at the two nitrogen atoms of the imidazole ring, followed by conversion of the C2-methanol group into the carbene center. The presence of the iodo group at the C4 (or C5) position offers several advantages:

Electronic Tuning : The electronegative iodine atom can modify the electronic properties of the resulting NHC ligand, influencing the catalytic activity of the corresponding metal complex.

Post-functionalization : The C-I bond can be used for further reactions after the NHC-metal complex is formed, allowing for the synthesis of more complex catalytic structures.

Immobilization : The iodo group can serve as an anchor point to attach the NHC ligand to a solid support, such as a polymer or silica, facilitating the development of heterogeneous catalysts that are easily recoverable and reusable.

Research has demonstrated that iodo-substituted imidazolium salts can undergo oxidative addition to low-valent transition metals, leading to the formation of NHC-metal complexes. acs.org This reactivity opens pathways to novel catalytic systems. acs.org

Role in Metal-Catalyzed Organic Transformations

Once complexed to a transition metal (e.g., palladium, ruthenium, rhodium, gold, or copper), NHC ligands derived from precursors like this compound can catalyze a vast array of organic transformations with high efficiency and selectivity. researchgate.netresearchgate.net The strong metal-NHC bond often imparts superior thermal stability and resistance to oxidation compared to metal-phosphine complexes, leading to more robust and long-lived catalysts. nih.govresearchgate.net

These catalysts have shown remarkable performance in key reactions that are fundamental to synthetic chemistry.

Table 2: Major Metal-Catalyzed Reactions Employing NHC Ligands
Reaction TypeMetalDescription
Suzuki-Miyaura CouplingPdFormation of C-C bonds between aryl/vinyl halides and boronic acids. scripps.edu
Buchwald-Hartwig AminationPdFormation of C-N bonds from aryl halides and amines. scripps.edu
Olefin MetathesisRuRearrangement of alkenes by scission and regeneration of C=C double bonds.
Heck CouplingPdVinylation of aryl halides.
Hydration of AlkynesAu, Ag, RuAddition of water across a triple bond to form ketones or aldehydes. nih.gov
C-H Bond ActivationPd, RhDirect functionalization of otherwise inert C-H bonds. researchgate.net

The ability to tune the steric and electronic environment of the metal center by modifying the NHC ligand is crucial for optimizing catalytic performance. The use of an iodo-functionalized precursor provides a direct route to achieving this fine-tuning.

Contributions to Functional Materials Development

The unique photophysical properties of the imidazole ring have led to its incorporation into a variety of functional organic materials. tandfonline.comresearchgate.netbohrium.com These materials are of significant interest for applications in electronics and photonics, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). tandfonline.comchemsociety.org.ngresearchgate.net

Imidazole-Based Dyes for Optical and Optoelectronic Applications

Many high-performance organic dyes are based on a donor-π-acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer (ICT) upon photoexcitation. chemsociety.org.ngsemanticscholar.orgrsc.org The imidazole nucleus can serve as a potent electron-donating group or as a component of the π-conjugated bridge in such systems. semanticscholar.orgresearchgate.net

This compound is a strategic precursor for creating novel D-π-A dyes. The iodo group at the C5 position is a key reactive site for introducing various electron-donating or π-conjugated moieties via palladium-catalyzed cross-coupling reactions. This modular approach allows for the systematic tuning of the dye's absorption and emission characteristics. By carefully selecting the coupling partner, the resulting dye's color and fluorescence properties can be precisely controlled, shifting them across the visible spectrum to suit specific applications. semanticscholar.org The methanol group offers an additional site for modification, for instance, to improve solubility or to anchor the dye to a surface, which is a critical step in the fabrication of devices like DSSCs. researchgate.net

Research on imidazole-based D-π-A dyes has demonstrated their promising optical properties, such as large Stokes shifts and high molar extinction coefficients, which are highly desirable for optoelectronic applications. semanticscholar.org

Table 3: Optical Properties of Example Imidazole-Based D-π-A Dyes
Dye CompoundDonor MoietyAcceptor MoietyAbsorption Max (λabs, nm)Emission Max (λem, nm)
Dye 2a1,4,5-triphenyl-1H-imidazole1-indanone376449-550
Dye 2b1,4,5-triphenyl-1H-imidazole1,3-indandione437476-599
Dye 2c1,4,5-triphenyl-1H-imidazole2-phenylacetonitrile368438-520
Dye 2d1,4,5-triphenyl-1H-imidazole2-thiopheneacetonitrile375439-529
Data sourced from studies on solvatochromic properties in various solvents. semanticscholar.org

Utilization as Biochemical Reagents in Life Science Research

This compound and its structural analogs have emerged as versatile biochemical reagents, finding utility in various facets of life science research. The presence of an iodine atom on the imidazole ring, combined with the hydroxymethyl group, imparts unique chemical properties that are advantageous for studying biological systems. These compounds and their derivatives are particularly valuable as precursors for radiolabeling, as probes for bioactive peptides, and in the development of therapeutic agents.

The imidazole moiety itself is a key component of biologically important molecules like the amino acid histidine, and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties smolecule.comnih.govmdpi.com. The introduction of an iodine atom provides a handle for radioiodination, a critical technique in nuclear medicine for diagnostics and therapy nih.gov. Furthermore, the hydroxymethyl group can be a site for further chemical modification to create more complex and targeted biochemical probes.

Applications in Radiolabeling and Bioimaging

One of the primary applications of iodinated imidazole derivatives in life science research is in the synthesis of radiolabeled compounds for imaging and diagnostic purposes nih.gov. Radioisotopes of iodine, such as ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I, have nuclear decay characteristics that are ideal for various imaging modalities, including Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). The longer half-life of some iodine isotopes compared to other common radionuclides like ¹¹C and ¹⁸F allows for more diverse synthetic methods and broader accessibility for medical institutions nih.gov.

While direct studies on the radiolabeling of this compound are not extensively documented, research on analogous structures highlights the feasibility and utility of this approach. The synthesis of radioiodinated compounds often involves electrophilic radioiodination of a suitable precursor nih.gov.

Radiotracer ApplicationCompound ClassImaging Target/PurposeReference
Hypoxia ImagingIodoazomycin Arabinoside (IAZA)Visualization of hypoxic tumors mdpi.com

This table is generated based on available data for related iodinated imidazole compounds and serves as an illustrative example of potential applications.

Derivatives as Bioactive Probes and Therapeutic Agents

Derivatives of iodinated imidazoles are actively being investigated for their therapeutic potential, leveraging their inherent biological activities. The structural motif of an iodinated imidazole can be found in compounds designed to have antimicrobial and anticancer effects smolecule.com.

Research into ring-modified histidine-containing peptides has demonstrated the significance of the 5-iodo-histidine moiety for biological activity. These modified peptides have shown promising anticryptococcal activity by causing cellular disruption mdpi.comnih.gov. This underscores the potential of 5-iodoimidazole derivatives to serve as key pharmacophores in the development of new antifungal agents.

The table below summarizes the observed biological activities of various derivatives containing the iodinated imidazole core.

Compound ClassBiological ActivityResearch FocusKey FindingsReference
2-iodo-4-hydroxymethyl-imidazoleAntimicrobial, Anticancer, Anti-inflammatoryPharmaceutical DevelopmentThe combination of iodine and hydroxymethyl groups enhances biological activity. smolecule.com
Ring-Modified Histidine Peptides (containing 5-iodohistidine)Anticryptococcal (Antifungal)Development of new antifungal agentsPeptides containing 1-benzylated-5-iodohistidine showed significant activity against C. neoformans. mdpi.comnih.gov

This table is based on data for structurally related compounds to this compound and illustrates the functional potential of this chemical class.

Computational Chemistry and Theoretical Studies on 5 Iodo 1h Imidazol 2 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. researchgate.nettudelft.nl These methods allow for the detailed analysis of molecular orbitals, charge distribution, and the prediction of chemical reactivity, providing a foundational understanding of a molecule's behavior. nih.gov

For imidazole (B134444) derivatives, DFT calculations are used to determine key quantum chemical parameters that govern their reactivity. mdpi.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (Eg) between HOMO and LUMO is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com For instance, studies on oxidovanadium(IV)-based imidazole drug complexes showed that the coordination of the metal ion decreased the Eg values, indicating that the complexes are more reactive than the free ligands. mdpi.com

Other calculated parameters include ionization potential (electron-donating capability), electron affinity (electron-accepting capability), and chemical hardness/softness, which further refine reactivity predictions. nih.gov Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net These computational analyses provide a theoretical basis for understanding the reaction mechanisms and designing novel, more efficient synthetic routes for imidazole derivatives. researchgate.net

Table 1: Key Quantum Chemical Parameters Calculated for Imidazole Derivatives

Parameter Description Significance in Reactivity Prediction
HOMO Energy Energy of the Highest Occupied Molecular Orbital Indicates the tendency to donate electrons; higher energy suggests greater electron-donating ability.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital Indicates the ability to accept electrons; lower energy suggests greater electron-accepting ability.
HOMO-LUMO Gap (Eg) Energy difference between HOMO and LUMO A smaller gap generally implies higher chemical reactivity and lower kinetic stability. mdpi.com
Ionization Potential (I) The minimum energy required to remove an electron from a molecule Relates to the electron-donating capability of a compound. nih.gov
Electron Affinity (A) The energy released when an electron is added to a molecule Expresses the capability to accept electrons. nih.gov
Chemical Hardness (η) Resistance to change in electron distribution Molecules with a greater value of hardness are considered more stable. nih.gov

| Chemical Softness (S) | The reciprocal of chemical hardness | A higher softness value indicates greater reactivity. nih.gov |

This table is generated based on principles discussed in the referenced literature and represents typical parameters evaluated in computational studies of imidazole derivatives.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. arabjchem.orgdaneshyari.com This method is fundamental in structure-based drug design for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets. mdpi.comresearchgate.net

For imidazole derivatives, molecular docking studies have been extensively used to explore their potential as inhibitors for various enzymes and receptors. mdpi.comnih.gov For example, docking simulations have been performed to assess the inhibitory potential of novel imidazole compounds against targets like the SARS-CoV-2 main protease (Mpro), cyclooxygenase-2 (COX-2), and 14α-demethylase. researchgate.netmdpi.comnih.gov The simulations calculate a "docking score," often expressed in kcal/mol, which estimates the binding free energy of the ligand-protein complex. A lower (more negative) score generally indicates a more favorable and stable interaction. mdpi.com

The process involves preparing the 3D structures of both the ligand, such as (5-iodo-1H-imidazol-2-yl)methanol, and the target protein. The ligand is then placed in the binding site of the protein, and various conformations and orientations are sampled. The results not only provide a binding energy score but also reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov

Beyond predicting binding affinity, molecular docking elucidates the specific binding mode of a ligand within a protein's active site. daneshyari.com This involves identifying the key amino acid residues that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic contacts). researchgate.net

In studies of imidazole derivatives targeting the SARS-CoV-2 Mpro, docking analyses revealed that compounds interacted with crucial amino acid residues within the binding pocket, such as HIS A:41 and CYS A:145. mdpi.com Similarly, docking of imidazole derivatives into the active site of 14α-demethylase indicated that azole-heme coordination and π-π interactions with residues like Phe 255 and Arg 96 are critical for binding. researchgate.net Understanding these binding modes is essential for rational drug design, as it allows chemists to modify the ligand's structure to enhance favorable interactions and improve potency and selectivity. portlandpress.com The visualization of these docked poses provides a structural hypothesis for the compound's mechanism of action, which can then be validated through further experimental studies. nih.gov

Table 2: Example Docking Scores of Imidazole Derivatives Against Various Protein Targets

Compound Class Target Protein Example Binding Affinity (kcal/mol) Key Interacting Residues
Thiophenyl–imidazoles SARS-CoV-2 Mpro -8.2 HIS A:41, CYS A:145
Pyridyl–imidazoles SARS-CoV-2 Mpro -8.3 HIS A:41, CYS A:145
Imidazolyl–methanones SARS-CoV-2 Mpro -9.2 HIS A:41, CYS A:145
Quinoline–imidazoles SARS-CoV-2 Mpro -7.7 HIS A:41, CYS A:145

Data is compiled from molecular docking studies on various imidazole derivatives. mdpi.comnih.gov Binding affinities are illustrative examples from the cited literature.

Conformational Analysis and Molecular Dynamics Simulations of Imidazole Derivatives

While molecular docking provides a static picture of ligand-protein interactions, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view, accounting for the flexibility of both the ligand and the protein. researchgate.netnih.gov Conformational analysis involves exploring the potential energy surface of a molecule to identify its stable low-energy conformers. researchgate.net

MD simulations simulate the physical movements of atoms and molecules over time, providing detailed information on the stability of the ligand-protein complex and the conformational changes that may occur upon binding. nih.gov In studies of imidazole derivatives, MD simulations are used to validate docking results and assess the stability of the predicted binding poses. mdpi.com Key metrics analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein or ligand backbone atoms from their initial position over time. A stable RMSD value suggests the complex has reached equilibrium. nih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein. nih.gov

Radius of Gyration (Rg): Measures the compactness of the protein structure. A stable Rg value suggests the protein is not undergoing major unfolding. nih.gov

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, indicating the stability of key interactions. nih.gov

These simulations provide a more realistic model of the biological environment and help to refine the understanding of how imidazole derivatives interact with their targets, ultimately leading to the design of more effective therapeutic agents. mdpi.com

Computational Predictions and Validation of Reaction Mechanisms

Computational chemistry is a vital tool for elucidating and validating chemical reaction mechanisms. researchgate.net Theoretical calculations can map out the entire energy profile of a reaction, including the structures of reactants, transition states, intermediates, and products. This information is crucial for understanding reaction efficiency and predicting the formation of byproducts. researchgate.netacs.org

Furthermore, these computational methods are applied to predict the degradation pathways of imidazoles in various environments. Studies on the atmospheric oxidation of imidazole by radicals like •OH and NO3• have used quantum calculations to determine reaction rate constants and identify major degradation products. acs.orgacs.org Such predictions are invaluable for understanding the environmental fate and potential metabolic pathways of iodo-imidazole compounds.

In Silico Design and Virtual Screening of Novel Imidazole Derivatives

In silico design and virtual screening are computational strategies that enable the rapid evaluation of large libraries of chemical compounds to identify those with the highest probability of being active against a specific biological target. mdpi.comfrontiersin.org This approach significantly reduces the time and cost associated with traditional drug discovery. researchgate.net

The process typically begins with a known active compound or a molecular scaffold, such as the imidazole ring. A virtual library of novel derivatives is then generated by adding various substituents to this core structure. researchgate.net This library is then subjected to a hierarchical screening process:

Filtering by Physicochemical Properties: Compounds are first filtered based on drug-likeness criteria, such as Lipinski's rule of five, to eliminate molecules with poor pharmacokinetic properties. mdpi.com

Molecular Docking: The remaining compounds are docked into the active site of the target protein. Compounds are ranked based on their docking scores, and top-scoring candidates are selected. mdpi.comresearchgate.net

ADMET Prediction: The promising candidates undergo in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) analysis to predict their behavior in the body. mdpi.com

This virtual screening cascade efficiently narrows down a vast chemical space to a manageable number of high-priority candidates for chemical synthesis and experimental testing. researchgate.net Studies have successfully used this approach to design and identify novel imidazole derivatives with potential antimicrobial, antitubercular, and anticancer activities. nih.govfrontiersin.org

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Chemistry Approaches for Imidazole (B134444) Synthesis

The principles of green chemistry are increasingly influencing the synthesis of imidazole derivatives, aiming to reduce the environmental impact of chemical processes. Future research is focused on developing methodologies that are not only efficient but also environmentally benign.

Traditional methods for imidazole synthesis often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. In contrast, modern green approaches prioritize the use of renewable starting materials, eco-friendly solvents, and energy-efficient reaction conditions. nih.gov Microwave-assisted synthesis has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. science.gov The use of water as a solvent is another key area of development, as it is a safe, non-toxic, and abundant alternative to volatile organic solvents. nih.gov

Furthermore, there is a growing interest in catalyst-free and solvent-free reaction conditions. science.gov These approaches simplify the reaction setup and purification processes, reducing both cost and environmental footprint. The development of one-pot multicomponent reactions is another promising strategy, allowing for the synthesis of complex imidazole derivatives in a single step from simple and readily available starting materials. nih.gov These green synthetic protocols are not only more sustainable but also often provide access to novel imidazole scaffolds that were previously difficult to obtain.

Chemo- and Regioselective Synthesis of Architecturally Complex Imidazole Scaffolds

The biological activity of imidazole-containing compounds is highly dependent on their substitution pattern. Therefore, the development of synthetic methods that allow for the precise control of chemo- and regioselectivity is of paramount importance for the creation of new and effective therapeutic agents.

Future research in this area will focus on the development of novel strategies for the selective functionalization of the imidazole ring. This includes the development of new catalysts and reagents that can direct the introduction of substituents to specific positions on the imidazole core. For instance, palladium-catalyzed cross-coupling reactions have proven to be a powerful tool for the regioselective arylation of imidazoles. researchgate.net

The synthesis of highly substituted and architecturally complex imidazole scaffolds presents a significant challenge. Tandem reactions, where multiple bond-forming events occur in a single operation, offer an elegant and efficient solution. nih.gov These strategies not only reduce the number of synthetic steps but also often proceed with high levels of stereocontrol. The development of novel annulation strategies to construct fused imidazole systems is another active area of research, providing access to a diverse range of polycyclic aromatic compounds with interesting photophysical and biological properties.

Integration of Advanced Computational and Experimental Methodologies in Design and Discovery

The synergy between computational and experimental approaches is revolutionizing the design and discovery of new imidazole-based compounds. In silico methods are increasingly being used to predict the properties of novel molecules, guide synthetic efforts, and elucidate the mechanisms of action.

Computational tools such as Density Functional Theory (DFT) and molecular docking are invaluable for understanding the structure-activity relationships (SAR) of imidazole derivatives. mdpi.comrsc.org These methods can be used to predict the binding affinity of a molecule to a biological target, identify key interactions, and guide the design of more potent and selective inhibitors. nih.govrsc.org For example, computational studies have been instrumental in identifying potential imidazole-based inhibitors for a variety of therapeutic targets, including enzymes and receptors involved in cancer and infectious diseases. nih.govmdpi.com

The integration of computational modeling with high-throughput screening and automated synthesis is accelerating the pace of drug discovery. This integrated approach allows for the rapid design, synthesis, and evaluation of large libraries of compounds, significantly increasing the chances of identifying promising new drug candidates. youtube.com

Exploration of Novel Reactivities and Transformational Pathways for Halogenated Imidazoles

Halogenated imidazoles, such as (5-iodo-1H-imidazol-2-yl)methanol, are versatile synthetic intermediates that can be used to construct a wide variety of more complex molecules. The carbon-halogen bond provides a handle for a range of chemical transformations, including cross-coupling reactions, metal-halogen exchange, and nucleophilic substitution. acs.orgchemrxiv.orgresearchgate.net

Future research in this area will focus on exploring new and innovative ways to activate and transform the carbon-halogen bond in halogenated imidazoles. This includes the development of new catalysts and reaction conditions that allow for milder and more selective transformations. For example, the use of hypervalent iodine reagents has emerged as a powerful tool for the functionalization of iodoarenes. taylorandfrancis.com Novel methods for the nucleophilic halogenation of imidazole N-oxides are also being explored. researchgate.net

The development of novel cyclization reactions involving halogenated imidazoles is another promising area of research. These reactions can be used to construct a variety of fused heterocyclic systems with interesting biological and material properties. For instance, the oxidative cyclization of 1-aryl-5-iodoimidazoles can be used to prepare novel imidazole-containing cyclic iodonium (B1229267) salts, which are themselves versatile synthetic intermediates. acs.org

Design of Next-Generation Imidazole-Based Catalysts with Enhanced Selectivity and Efficiency

The imidazole moiety is a key component of many important catalysts, including N-heterocyclic carbenes (NHCs) and metalloenzymes. The unique electronic properties of the imidazole ring make it an excellent ligand for a variety of metals, and its ability to act as both a proton donor and acceptor is crucial for many catalytic processes.

The development of imidazole-based catalysts for new and challenging chemical transformations is also a key research direction. This includes the design of catalysts for asymmetric synthesis, C-H activation, and polymerization reactions. Furthermore, imidazole-based covalent-organic frameworks are being explored for applications in areas such as uranium extraction from seawater, highlighting the diverse potential of these materials. acs.org The development of new azole-based antifungal agents is also a critical area of research, with a focus on overcoming drug resistance.

Expansion of Mechanistic Understanding of Molecular Interactions in Biological Systems

A deeper understanding of the molecular interactions between imidazole-containing molecules and their biological targets is essential for the design of more effective drugs. This requires a combination of experimental techniques, such as X-ray crystallography and NMR spectroscopy, and computational methods, such as molecular dynamics simulations and quantum mechanics calculations.

Future research will focus on elucidating the precise binding modes of imidazole-based drugs to their target proteins. nih.govrsc.org This information can be used to design new molecules with improved affinity and selectivity. The study of protein-protein interactions and how they are modulated by small molecules is another important area of research. nih.gov

Computational studies are playing an increasingly important role in understanding the complex biological processes involving imidazoles. nih.govmdpi.com Molecular dynamics simulations can be used to study the dynamic behavior of imidazole-protein complexes, providing insights into the mechanism of drug action. rsc.org These studies, combined with experimental validation, will provide a more complete picture of the role of imidazoles in biological systems and guide the development of the next generation of imidazole-based therapeutics. The imidazole moiety is a fundamental component of biologically important molecules like histidine and purines, and its interactions with metal ions are crucial in many biological processes. acs.org

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing (5-iodo-1H-imidazol-2-yl)methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions, with imidazole ring formation as a critical step. Key factors include solvent choice (e.g., ethanol for recrystallization), catalysts (e.g., potassium carbonate), and temperature control. For example, imidazole derivatives are often synthesized using glyoxal-ammonia-formaldehyde condensation, followed by iodination at the 5-position . Yield optimization requires monitoring reaction time and stoichiometry of the iodo-substituent precursor.

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the imidazole backbone and hydroxymethyl group. Infrared (IR) spectroscopy confirms hydroxyl and C-I bond stretching. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data .

Q. What chromatographic conditions are recommended for purity analysis?

  • Methodological Answer : Reverse-phase HPLC with a C18 column and methanol-water gradients is suitable. Supercritical Fluid Chromatography (SFC) using CO₂-methanol mobile phases can enhance resolution, with retention factors modeled empirically based on methanol molarity . Reference standards (e.g., BP245) ensure method validation .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize the synthesis of this compound?

  • Methodological Answer : RSM evaluates interactions between variables (e.g., temperature, reagent ratios, iodination time). A central composite design (CCD) reduces experimental runs while identifying optimal conditions. For example, methanol concentration and pH significantly affect yield in imidazole synthesis, as shown in recombinant protein expression studies .

Q. What strategies resolve contradictions in NMR data between this compound and its structural analogs?

  • Methodological Answer : Comparative analysis with analogs (e.g., 2-butyl-5-chloro derivatives) identifies substituent-induced chemical shift variations. Density Functional Theory (DFT) simulations predict NMR spectra, while heteronuclear correlation experiments (HSQC, HMBC) clarify ambiguous assignments .

Q. How do electronic effects of the iodo-substituent influence catalytic or pharmacological activity?

  • Methodological Answer : The electron-withdrawing iodine atom enhances electrophilicity at the imidazole ring, potentially increasing binding affinity in enzyme inhibitors. Computational studies (e.g., molecular docking) compare interactions with halogen-free analogs. For example, 5-substituted imidazoles show altered COX inhibition profiles .

Q. What experimental designs address thermodynamic inconsistencies in stability studies?

  • Methodological Answer : Full-factorial designs systematically vary temperature, humidity, and light exposure. Accelerated stability testing under controlled conditions (e.g., 40°C/75% RH) identifies degradation pathways. Conflicting data are resolved using Arrhenius kinetics and HPLC-MS to track decomposition products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.